N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an oxazole ring, and a cyclopropane ring . It also features a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . Unfortunately, specific details about the crystal structure or molecular geometry of this exact compound are not available in the literature.Scientific Research Applications
Synthesis and Evaluation in Antipsychotic Research
This compound has been synthesized and evaluated for its potential as an antipsychotic agent. Heterocyclic analogues like this compound have been studied for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. They are evaluated for their ability to antagonize the apomorphine-induced climbing response in mice, which predicts antipsychotic activity. These studies highlight the compound's relevance in the development of potential antipsychotic medications (Norman et al., 1996).
Pharmacological Profile for Potential Antipsychotics
Research into benzamide derivatives of this compound has been conducted to explore their pharmacological profile for potential antipsychotic applications. Such derivatives have shown potent activities for dopamine D2 and serotonin receptors, indicating their potential utility in treating conditions like schizophrenia. These studies play a crucial role in identifying candidates for further development as antipsychotic drugs (Xu et al., 2019).
Role in Metabolism Studies
The compound has been involved in studies focusing on the metabolism of novel antidepressants. For instance, Lu AA21004, a novel antidepressant, is oxidized into various metabolites, and compounds like N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide are essential in understanding this metabolic pathway. Such studies provide insights into the metabolic processes and pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).
Exploration in Antimicrobial and Antiviral Research
The compound has been part of research exploring its antimicrobial and antiviral potentials. Piperazine derivatives, in general, have been studied for their central pharmacological activities, including their therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs. Such research expands the potential uses of these compounds beyond traditional applications, highlighting their versatility in medical research (Brito et al., 2018).
Properties
IUPAC Name |
N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-18(14-2-3-14)22-20-21-15(11-27-20)19(26)24-7-5-23(6-8-24)10-13-1-4-16-17(9-13)29-12-28-16/h1,4,9,11,14H,2-3,5-8,10,12H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNPLJXWFXRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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